molecular formula C20H16N6O2 B2466940 1-(2-methoxyphenyl)-N-pyridin-2-yl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795192-35-6

1-(2-methoxyphenyl)-N-pyridin-2-yl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2466940
CAS RN: 1795192-35-6
M. Wt: 372.388
InChI Key: PVZGICVCPYFSFH-UHFFFAOYSA-N
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Description

The compound “1-(2-methoxyphenyl)-N-pyridin-2-yl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains two pyridine rings, which are six-membered rings with one nitrogen atom and five carbon atoms . The methoxyphenyl group indicates a phenyl ring (a variant of a benzene ring) with a methoxy group (-O-CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole ring, pyridine rings, and methoxyphenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The 1,2,3-triazole ring, pyridine rings, and methoxyphenyl group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Annulated Products : The compound 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide underwent a Hofmann rearrangement to produce a new heterocyclic system, indicating the potential for synthesizing novel compounds using similar structures (Deady & Devine, 2006).

Antimicrobial Activity

  • Cytotoxicity of Derivatives : A study on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, similar in structure, revealed potential cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting antimicrobial applications for related compounds (Hassan, Hafez, & Osman, 2014).

Enzyme Inhibition

  • Selective Met Kinase Inhibitors : Related compounds, N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have been identified as potent Met kinase inhibitors, useful in cancer research (Schroeder et al., 2009).

Diuretic Properties

  • Diuretic Properties : A study on 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide indicated strong diuretic properties, suggesting potential applications in hypertension treatment for related compounds (Shishkina et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. This could include investigating its potential use as a drug, a catalyst, a material, or other applications .

properties

IUPAC Name

1-(2-methoxyphenyl)-N-pyridin-2-yl-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c1-28-16-7-3-2-6-15(16)26-19(14-9-12-21-13-10-14)18(24-25-26)20(27)23-17-8-4-5-11-22-17/h2-13H,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZGICVCPYFSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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